![molecular formula C20H17N5O4S B2961233 4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 923245-20-9](/img/structure/B2961233.png)

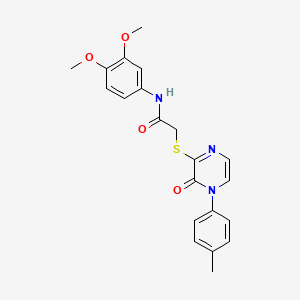

4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

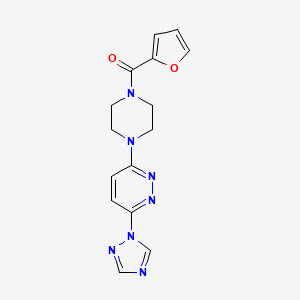

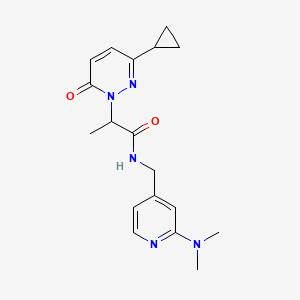

The compound “4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methyl group, an imidazo[1,2-a]pyrimidin-2-yl group, a phenyl group, a nitro group, and a benzenesulfonamide group .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. These reactions are important due to the bioactive nature of these compounds .Physical And Chemical Properties Analysis

The molecular weight of the compound is 420.5 g/mol . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Rhodium-Catalyzed Bis-cyanation : An efficient method for bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation has been developed. This showcases the compound's utility in synthesizing cyanated derivatives, highlighting its broad functional group tolerance and high yield potential in chemical syntheses (Xinju Zhu et al., 2017).

Synthesis of N-Methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine : A simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed. This approach emphasizes the use of inexpensive catalysts, shorter reaction times, and a wide range of functional group tolerance, demonstrating the versatility of similar compounds in organic synthesis (A. M. Jadhav et al., 2018).

Biological Activities and Applications

Carbonic Anhydrase Inhibitors : Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to creating polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This indicates the compound's potential as a scaffold for developing enzyme inhibitors with therapeutic relevance (A. Sapegin et al., 2018).

Antitumor Activity : Studies have synthesized and evaluated novel sulfonamide derivatives, starting from specific sulfonamide precursors, to investigate their in vitro anticancer activity. This research outlines the promising direction of using similar compounds in the development of anticancer agents, highlighting the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab et al., 2015).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. Future research may focus on developing new synthetic protocols for the construction of imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it acts as a GABA A receptor modulator, it could influence neuronal signaling pathways .

Result of Action

Based on its potential targets, it could induce cell cycle arrest (if it inhibits cdks), modulate neuronal signaling (if it modulates gaba a receptors), or affect muscle contraction (if it blocks calcium channels) .

Propiedades

IUPAC Name |

4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSNDNJBPRNLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)

![5-[(2,2-difluoroethoxy)methyl]-1-methyl-3-nitro-1H-pyrazole](/img/structure/B2961153.png)

![7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 6-oxospiro[2.5]octane-5-carboxylate](/img/structure/B2961166.png)

![Methyl 5-picolinoyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2961168.png)

![7-(Azepan-1-yl)-3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2961170.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2961171.png)